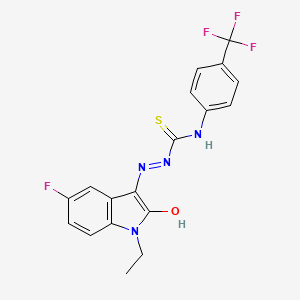
Hsv-1/hsv-2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsv-1/hsv-2-IN-1 is a compound designed to inhibit the replication of herpes simplex virus types 1 and 2. Herpes simplex virus type 1 primarily causes oral herpes, while herpes simplex virus type 2 is mainly responsible for genital herpes. Both types of herpes simplex virus are highly prevalent and can cause recurrent infections. This compound is a promising antiviral agent that targets these viruses, potentially reducing the frequency and severity of outbreaks.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsv-1/hsv-2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires specific reagents, solvents, and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to monitor the reaction conditions, intermediate products, and final compound. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Hsv-1/hsv-2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antiviral activity.
Reduction: Reduction reactions can modify the functional groups of the compound, potentially enhancing its efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled temperatures and pressures.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with unique chemical and biological properties. These derivatives are studied for their potential to inhibit herpes simplex virus replication more effectively.
Scientific Research Applications
Hsv-1/hsv-2-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model to study the mechanisms of antiviral agents and to develop new synthetic methodologies.
Biology: Researchers investigate the compound’s effects on viral replication and its interactions with cellular components.
Medicine: this compound is explored as a potential therapeutic agent for treating herpes simplex virus infections, reducing the frequency and severity of outbreaks.
Industry: The compound’s antiviral properties make it a candidate for inclusion in topical creams, ointments, and other pharmaceutical formulations.
Mechanism of Action
Hsv-1/hsv-2-IN-1 exerts its antiviral effects by targeting specific proteins and enzymes involved in the replication of herpes simplex virus. The compound inhibits the viral DNA polymerase, preventing the synthesis of viral DNA and thereby halting the replication process. Additionally, this compound interferes with the assembly and release of new viral particles, reducing the spread of the virus within the host.
Comparison with Similar Compounds
Acyclovir: A nucleoside analog that inhibits viral DNA polymerase.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: Another nucleoside analog with a similar mechanism of action.
Uniqueness of Hsv-1/hsv-2-IN-1: this compound is unique in its ability to inhibit both herpes simplex virus type 1 and type 2 with high specificity and potency. Unlike other antiviral agents, this compound has shown promising results in reducing the frequency of viral reactivation and minimizing the development of drug resistance.
Properties
Molecular Formula |
C18H14F4N4OS |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-(1-ethyl-5-fluoro-2-hydroxyindol-3-yl)imino-3-[4-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C18H14F4N4OS/c1-2-26-14-8-5-11(19)9-13(14)15(16(26)27)24-25-17(28)23-12-6-3-10(4-7-12)18(20,21)22/h3-9,27H,2H2,1H3,(H,23,28) |
InChI Key |
ZRIUIVFMUCYHHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C(=C1O)N=NC(=S)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
![4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12409019.png)
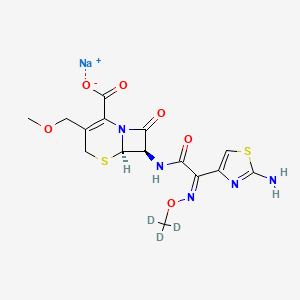

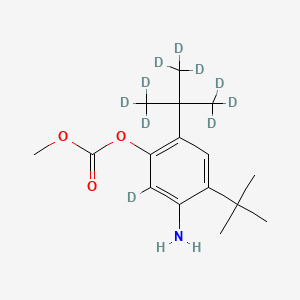

![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
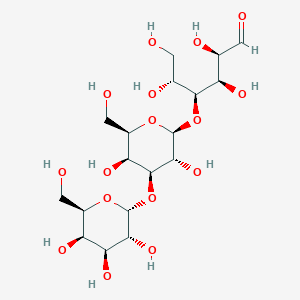
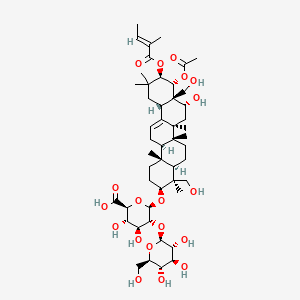
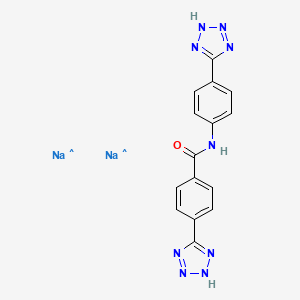
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)

